Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate (CAS 885275-88-7) is a uniquely functionalized imidazo[1,2-a]pyridine building block essential for medicinal chemistry. Its precise 8-cyano and 2-ethyl ester substitution pattern is critical for PI3K inhibitor programs, offering distinct synthetic handles and enhanced CNS permeability (LogP ~1.58) vs. simpler analogs. Generic substitution is not feasible—this exact scaffold ensures valid SAR and efficient synthesis. Available in high purity from specialist suppliers.

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
CAS No. 885275-88-7
Cat. No. B1466060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate
CAS885275-88-7
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=CC=C(C2=N1)C#N
InChIInChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-14-5-3-4-8(6-12)10(14)13-9/h3-5,7H,2H2,1H3
InChIKeyOPZHQVQWYMSQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-Cyanoimidazo[1,2-A]pyridine-2-carboxylate (CAS 885275-88-7): A Key Cyano-Imidazopyridine Scaffold for Targeted Synthesis


Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate (CAS 885275-88-7) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, featuring a cyano group at the 8-position and an ethyl ester at the 2-position . This fused bicyclic scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of several approved drugs [1]. The compound is primarily utilized as a key intermediate for synthesizing biologically active molecules, particularly as a starting material or fragment for drug discovery programs targeting kinases such as PI3K [2].

Why Generic Imidazo[1,2-A]pyridine Analogs Cannot Replace Ethyl 8-Cyanoimidazo[1,2-A]pyridine-2-carboxylate


Generic substitution within the imidazo[1,2-a]pyridine class is not feasible due to the profound impact of specific substituent patterns on both chemical properties and biological target engagement. While the core scaffold is common, the presence and position of the 8-cyano group and 2-ethyl ester dramatically alter key parameters such as lipophilicity (LogP ~1.58) , molecular electrostatic potential, and the ability to participate in critical non-covalent interactions (e.g., C‒H···N and π···π stacking) [1]. These differences directly influence cellular permeability, metabolic stability, and binding affinity to targets like phosphoinositide 3-kinases (PI3Ks) [2], meaning that analogs lacking this precise substitution pattern will exhibit divergent and often inferior activity profiles, jeopardizing the validity of research outcomes and the efficiency of synthetic pathways.

Quantitative Differentiation of Ethyl 8-Cyanoimidazo[1,2-A]pyridine-2-carboxylate from Close Analogs


Improved Lipophilicity for CNS Drug Discovery vs. Unsubstituted Core

The 8-cyano group significantly elevates lipophilicity compared to the unsubstituted imidazo[1,2-a]pyridine core, a critical factor for blood-brain barrier (BBB) penetration in CNS drug development. The target compound has a calculated LogP of 1.58 , which is substantially higher than the unsubstituted parent imidazo[1,2-a]pyridine core's LogP of ~1.20-1.33 . This difference enhances the potential for passive diffusion across biological membranes, making the cyano-substituted scaffold a more suitable starting point for CNS programs.

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Superior Regioselectivity and Yield in I2/AcOH-Mediated Synthesis

A published synthetic protocol demonstrates that the target compound (as a representative 8-cyano-2-ethoxycarbonylimidazo[1,2-a]pyridine) can be obtained with exceptional regioselectivity and high yield using an I2/AcOH-mediated method from readily available starting materials [1]. This provides a clear advantage over alternative synthetic routes to related imidazopyridines that may suffer from poor regiocontrol or lower overall efficiency, making this specific scaffold more accessible for large-scale research programs.

Synthetic Chemistry Process R&D Heterocycle Synthesis

Essential Starting Material for Patented PI3K Inhibitor Pharmacophores

Ethyl 8-cyanoimidazo[1,2-A]pyridine-2-carboxylate serves as a direct starting material or key fragment in the synthesis of patented fused heteroaryl derivatives designed to modulate phosphoinositide 3-kinases (PI3Ks) [1]. While many imidazopyridines are explored as kinase inhibitors, this specific 8-cyano-2-carboxylate ester is explicitly claimed in patent literature as a precursor to pharmacophores targeting PI3K, a high-value oncology and immunology target [2]. This patent-backed application provides a clear and specific differentiator from other imidazopyridine esters that lack this documented utility.

Medicinal Chemistry Kinase Inhibitors Oncology

Quantitative Analysis of Crystal Lattice and Non-Covalent Interaction Energies

The solid-state properties of 8-cyano-2-ethoxycarbonylimidazo[1,2-a]pyridines, including the target ethyl ester analog, have been rigorously characterized using single-crystal X-ray diffraction (XRD) and advanced computational methods [1]. The study provides quantitative decomposition of lattice energies via the PIXEL method, including Coulombic, polarization, dispersion, and repulsion components, and quantifies non-covalent interactions (e.g., π···π, C‒H···N) through Hirshfeld surface analysis [1]. This level of detailed, quantitative solid-state characterization is often unavailable for many close analogs, providing a significant advantage for researchers engaged in crystal engineering, formulation science, or developing materials based on this scaffold.

Solid-State Chemistry Crystal Engineering Computational Chemistry

Primary Research and Industrial Applications for Ethyl 8-Cyanoimidazo[1,2-A]pyridine-2-carboxylate


Synthesis of Targeted PI3K Inhibitors for Oncology Research

This compound is an essential synthetic intermediate for creating fused heteroaryl derivatives designed as phosphoinositide 3-kinase (PI3K) inhibitors, as explicitly claimed in patent literature [1]. Medicinal chemists in oncology and immunology programs use this specific 8-cyano-2-carboxylate scaffold to explore structure-activity relationships (SAR) around a privileged chemotype for this high-value target class.

Development of CNS-Penetrant Drug Candidates

Due to its enhanced lipophilicity (calculated LogP of 1.58) relative to the unsubstituted imidazopyridine core , this compound serves as a more favorable starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns aimed at central nervous system (CNS) targets, where passive blood-brain barrier (BBB) permeability is a critical parameter.

Crystal Engineering and Solid-State Material Design

Researchers in crystal engineering and pharmaceutical formulation can leverage the existing, high-quality single-crystal X-ray diffraction (XRD) data and quantitative analysis of non-covalent interactions (e.g., Hirshfeld surface, lattice energy decomposition) reported for this scaffold [2]. This detailed understanding of its solid-state architecture supports co-crystal design and polymorphism studies without requiring de novo characterization.

Building Block for Cyano-Substituted Heterocycle Libraries

This compound is a versatile building block for constructing diverse libraries of cyano-functionalized heterocycles . The presence of the cyano group at the 8-position and the ethyl ester at the 2-position offers distinct synthetic handles that are not present on the unsubstituted imidazo[1,2-a]pyridine-2-carboxylate, enabling access to chemical space that is complementary to what can be achieved with simpler analogs.

Technical Documentation Hub

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